molecular formula C14H10Cl2N2O4 B5067545 2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide

2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide

Cat. No. B5067545
M. Wt: 341.1 g/mol
InChI Key: QFUYWVHRWKQFQB-UHFFFAOYSA-N
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Description

2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenyl)acetamide, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It may also act as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide in lab experiments is that it is readily available and can be synthesized using a well-established method. It also has a high purity and can be easily characterized using various analytical techniques.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mode of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide. In the field of medicinal chemistry, further studies are needed to investigate its potential as an anti-inflammatory and anticancer agent. Studies are also needed to investigate its potential side effects and toxicity.
In the field of materials science, further studies are needed to investigate its potential as a corrosion inhibitor and dye for OLEDs. Studies are also needed to investigate its thermal stability and fluorescence properties.
Conclusion:
2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been well-established and it has been studied for its anti-inflammatory and anticancer effects, as well as its potential as a corrosion inhibitor and dye for OLEDs. Further studies are needed to elucidate its mechanism of action and potential side effects, as well as its potential applications in these fields.

Synthesis Methods

The synthesis of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide involves the reaction of 3-chloroaniline with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetyl chloride to form the final compound. This synthesis method has been well-established and yields a high purity product.

Scientific Research Applications

2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications as a corrosion inhibitor for metals. It has also been investigated as a potential dye for organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(6-9)17-14(19)8-22-13-5-4-11(18(20)21)7-12(13)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYWVHRWKQFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide

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